帕瑞考昔钠
描述
Parecoxib sodium is a selective COX-2 inhibitor and NSAID used for the short-term management of perioperative pain . It is a water-soluble and injectable prodrug of valdecoxib . It is marketed as Dynastat in the European Union .
Synthesis Analysis
The synthesis of Parecoxib sodium involves a sulfonation reaction. The reaction involves adding methylene dichloride and 5-methyl-3 in a reactor, controlling the temperature of the reaction to be lower than 30 DEG C, and dripping chlorsulfonic acid .Molecular Structure Analysis
The molecular formula of Parecoxib sodium is C19H18N2O4S . The molecular weight is 370.42 g/mol .Chemical Reactions Analysis
Parecoxib sodium is a prodrug that is rapidly converted to valdecoxib in the body . It is metabolized primarily via CYP3A4 and 2C9 to valdecoxib and propionic acid .Physical And Chemical Properties Analysis
Parecoxib sodium is a white crystalline solid . It has a solubility of 32 mg/mL in DMSO .科学研究应用
急诊科镇痛替代品
已经研究将帕瑞考昔钠作为急诊科急性创伤疼痛的镇痛替代品,与吗啡进行比较。一项研究比较了急性创伤疼痛患者中静脉注射帕瑞考昔与静脉注射吗啡硫酸盐的效果。研究发现,IV吗啡在IV帕瑞考昔上略有优势,但差异不显著,表明帕瑞考昔钠可能是急诊疼痛管理中的一种可行替代品,因为其有效性和缺乏与阿片类相关的副作用(Baharuddin et al., 2014)。
术后疼痛管理
帕瑞考昔在各种类型手术后疼痛管理中显示出潜力。在术后患者中,特别是在牙科、妇科和骨科手术后,已发现其对于静脉镇痛的有效性。在对照试验中,该药物的镇痛活性与吗啡和酮洛考酮相比表现出色,表明其在术后疼痛缓解中的潜在用途(Amabile & Spencer, 2004)。
癌症疼痛管理
在癌症疼痛,特别是严重的癌症骨痛方面,帕瑞考昔钠已被有效使用。一项试点研究探讨了其在晚期癌症患者和难以控制的恶性骨痛患者中的疗效和副作用概况,显示帕瑞考昔作为现有镇痛治疗的补充具有良好的效果(Kenner et al., 2015)。
妇科手术中的应用
帕瑞考昔钠已应用于妇科手术,包括人工流产和腹腔镜手术。研究表明其能够减轻疼痛并改善整体麻醉体验,且副作用极少,强调其在这些情况下的安全和可行性(Zeng Xiao-li & Pla Chengdu, 2013)。
神经外科应用
在神经外科中,已评估了帕瑞考昔钠的镇痛机制、安全性评估及其临床应用。尽管其在神经外科中的有效性仍有争议,但已经审查了其在颅骨切开和经蝶窦途径中减少术后并发症的使用(Liu Dan-ya, 2013)。
药品制造中的质量控制
还对帕瑞考昔钠的质量控制方面进行了研究,特别是对药品中元素杂质的评估和控制。提出了一种使用石墨消解和电感耦合等离子体质谱法确定帕瑞考昔钠中元素杂质的分析程序,突显了药品制造中质量规范的重要性(Hao et al., 2022)。
安全和危害
属性
IUPAC Name |
sodium;[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonyl-propanoylazanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S.Na/c1-3-17(22)21-26(23,24)16-11-9-14(10-12-16)18-13(2)25-20-19(18)15-7-5-4-6-8-15;/h4-12H,3H2,1-2H3,(H,21,22);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPVVKXJNZEAFW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[N-]S(=O)(=O)C1=CC=C(C=C1)C2=C(ON=C2C3=CC=CC=C3)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N2NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048670 | |
Record name | Parecoxib sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Parecoxib sodium | |
CAS RN |
198470-85-8 | |
Record name | Parecoxib sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198470858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Parecoxib sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[4-(5-methyl-3-phenylisoxazol-4-yl)phenylsulfonyl]propionamide, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARECOXIB SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EB87433V6F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。